molecular formula C12H15ClN2O4 B1200362 3-Nitrophenyl 3-piperidinecarboxylate hydrochloride CAS No. 94528-08-2

3-Nitrophenyl 3-piperidinecarboxylate hydrochloride

Cat. No.: B1200362
CAS No.: 94528-08-2
M. Wt: 286.71 g/mol
InChI Key: VVYJIPPTLLAWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrophenyl 3-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C12H14N2O4. It is a derivative of piperidine and nitrophenyl, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenyl 3-piperidinecarboxylate hydrochloride typically involves the esterification of 3-nitrophenol with 3-piperidinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl 3-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-Aminophenyl 3-piperidinecarboxylate.

    Reduction: 3-Piperidinecarboxylic acid and 3-nitrophenol.

    Substitution: Various substituted phenyl piperidinecarboxylates depending on the nucleophile used.

Scientific Research Applications

3-Nitrophenyl 3-piperidinecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Nitrophenyl 3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological targets. The piperidine ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrophenyl 4-piperidinecarboxylate
  • 4-Nitrophenyl 3-piperidinecarboxylate
  • 3-Aminophenyl 3-piperidinecarboxylate

Uniqueness

3-Nitrophenyl 3-piperidinecarboxylate hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring and the ester linkage to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

94528-08-2

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

(3-nitrophenyl) piperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H14N2O4.ClH/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17;/h1,4-5,7,9,13H,2-3,6,8H2;1H

InChI Key

VVYJIPPTLLAWAH-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-].Cl

Canonical SMILES

C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-].Cl

Synonyms

3-nitrophenyl 3-piperidinecarboxylate
meta-nitrophenyl 3-piperidinecarboxylate hydrochloride
MNPC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.